2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide
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Overview
Description
2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a bromo group and a furan-thiophene moiety
Scientific Research Applications
2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as n-butyllithium, and solvents like hexane .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would necessitate the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The process would also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The furan and thiophene rings can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation can lead to the formation of sulfoxides or sulfones.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide: shares similarities with other benzamide derivatives and compounds containing furan and thiophene rings.
Thiophene Derivatives: Compounds like 2-bromo-3,3,3-trifluoropropene and benzylthiols.
Furan Derivatives: Compounds such as 2-bromo-5-nitro furan.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
2-bromo-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2S/c18-15-4-2-1-3-14(15)17(20)19-9-7-13-5-6-16(22-13)12-8-10-21-11-12/h1-6,8,10-11H,7,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIUMECGEZNQBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(S2)C3=COC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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